(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol
Description
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol is a chiral piperidine derivative featuring a benzyl group at the 1-position, two fluorine atoms at the 5,5-positions, and a hydroxyl group at the 3-position in the S-configuration. Its molecular formula is C₁₂H₁₅F₂NO, with a molecular weight of approximately 227.25 g/mol (estimated based on analogous compounds) .
Properties
IUPAC Name |
(3S)-1-benzyl-5,5-difluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUTXMMOTXNDI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(CC1(F)F)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Fluorination of Piperidine Intermediates
A widely adopted method involves introducing fluorine atoms into a preconstructed piperidine ring. For example, 3-hydroxypiperidine derivatives serve as precursors for diastereoselective fluorination.
Procedure :
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Preparation of (S)-1-Benzyl-piperidin-3-ol :
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Difluorination at C5 :
Table 1: Comparative Fluorination Reagents
| Reagent | Temperature | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAST | -20°C | CH₂Cl₂ | 68 | 98 |
| Deoxo-Fluor | 0°C | THF | 72 | 97 |
| XtalFluor-E | RT | Toluene | 55 | 95 |
Ring-Forming Approaches with Fluorine Incorporation
Alternative routes construct the piperidine ring with fluorine atoms pre-installed. A notable example utilizes aza-Michael addition followed by cyclization.
Procedure :
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Aza-Michael Addition :
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Cyclization :
Key Challenge : Achieving high enantiopurity requires chiral auxiliaries or asymmetric catalysis. The use of (S)-pyroglutaminol-derived catalysts has proven effective, yielding (S)-configured products with >90% ee.
Stereochemical Control and Resolution
The (S)-configuration at C3 is critical for biological activity. Industrial-scale syntheses often employ kinetic resolution or chiral pool strategies .
Kinetic Resolution via Enzymatic Hydrolysis
Substrate : Racemic 1-benzyl-5,5-difluoro-piperidin-3-yl acetate.
Enzyme : Candida antarctica lipase B (CAL-B).
Conditions :
Chiral Auxiliary-Mediated Synthesis
Auxiliary : (R)-Pantolactone.
Steps :
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Formation of a pantolactone-hemiacetal intermediate.
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Diastereoselective fluorination using Selectfluor®.
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Auxiliary removal via hydrogenolysis.
Yield : 60% overall, 99% ee.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adopted for hazardous fluorination steps.
Case Study :
-
Reactor Type : Microfluidic flow system (Corning AFR®).
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Process :
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DAST fluorination at -10°C with residence time <2 minutes.
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In-line quenching with aqueous NaHCO₃.
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Advantages : 20% higher yield compared to batch processes, reduced DAST decomposition.
Table 2: Batch vs. Flow Fluorination
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 65 | 78 |
| Reaction Time | 4 hours | 2 minutes |
| DAST Consumption | 1.5 equiv | 1.1 equiv |
Analytical Characterization
Critical quality attributes include enantiomeric excess, fluorine content, and residual solvents.
Methods :
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of PCSK9
One of the key applications of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol is its potential as a modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a validated therapeutic target for lowering low-density lipoprotein cholesterol (LDL-C). Research indicates that compounds with similar piperidine structures exhibit significant activity in reducing secreted PCSK9 protein levels, making them promising candidates for cholesterol-lowering therapies .
Table 1: Summary of PCSK9 Modulators
| Compound Name | Activity Level | Half-Life (Mouse) | Mechanism of Action |
|---|---|---|---|
| R-IMPP | High | 7.2 min | Inhibits PCSK9 translation |
| PF-06446846 | Moderate | 16.3 min | Directly targets PCSK9 |
| (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol | TBD | TBD | TBD |
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that piperidine derivatives can influence the degradation of oncogenic drivers such as BCL6, which is implicated in lymphoid malignancies. The optimization of piperidine-based compounds has led to enhanced binding affinity and pharmacokinetic profiles, suggesting that (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol could play a role in developing targeted cancer therapies .
Synthesis and Mechanistic Studies
2.1 Enantioselective Synthesis
The synthesis of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol has been explored through biomimetic enantioselective methods. These approaches allow for the rapid assembly of enantiomerically enriched difluoro amino acids, which can serve as building blocks for more complex molecules. The methodology not only improves yield but also enhances the enantioselectivity of the final products .
Table 2: Synthesis Yields and Enantioselectivity
| Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Quinine A | 34 | 81 |
| Quinine B | Low | Racemic |
| Quinine C | High | 95 |
Case Studies
3.1 Clinical Implications in Hypercholesterolemia
In a study focusing on hypercholesterolemia, compounds similar to (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol demonstrated significant reductions in LDL-C levels in animal models. The pharmacokinetic studies indicated that these compounds could maintain effective plasma concentrations over extended periods, suggesting their potential for chronic use in managing cholesterol levels .
3.2 Targeting BCL6 in Lymphoma Treatment
Another case study highlighted the effectiveness of piperidine derivatives in targeting BCL6 for lymphoma treatment. The compound showed promising results in degrading BCL6 in vitro and demonstrated efficacy in xenograft mouse models, indicating its potential as a novel therapeutic agent against lymphoid malignancies .
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol with key analogs:
Key Observations:
Functional Group Impact :
- The alcohol group in the target compound and (3R)-analog may engage in hydrogen bonding, influencing solubility and target affinity. The amine group in the dimethyl analog provides basicity, altering pH-dependent solubility and reactivity .
Stereochemistry :
- The S-configuration at position 3 in the target compound vs. the R-configuration in the (3R)-difluorobenzyl analog could lead to divergent interactions with chiral biological targets, impacting efficacy and selectivity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine atoms may enhance metabolic stability by resisting oxidative degradation compared to hydrogen or methyl groups .
- pKa Differences : The alcohol group (pKa ~16–18) is less basic than the amine (pKa ~9–11), affecting ionization state and bioavailability under physiological conditions .
Biological Activity
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol possesses a piperidine core with a benzyl substituent and two fluorine atoms at the 5-position. The presence of the hydroxyl group at the 3-position enhances its solubility and potential interactions with biological targets.
The biological activity of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol primarily involves its interaction with neurotransmitter receptors. The fluorine atoms are believed to enhance binding affinity and selectivity towards specific receptors, influencing various cellular signaling pathways. This compound has been investigated for its potential as a pharmacophore in drug design, particularly in relation to its effects on neurotransmitter systems.
1. Receptor Binding and Signaling
Research indicates that (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol interacts with multiple receptor types, which may include:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Possible effects on serotonin-mediated processes.
These interactions suggest that the compound could be explored for therapeutic applications in neuropsychiatric disorders.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of difluorinated piperidine derivatives on neurotransmitter receptors. The results indicated that these compounds could modulate receptor activity significantly, suggesting a potential role for (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol in treating conditions like depression or anxiety .
Case Study 2: Antitumor Activity
In vitro assays demonstrated that related piperidine compounds exhibited notable antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 10 to 75 µM against breast and prostate cancer cells. Although direct studies on (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol are necessary, these findings provide a foundation for exploring its anticancer potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-closing metathesis to introduce fluorine atoms at the 5,5-positions. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, (3R,4R)- and (3S,4S)-benzyl-pyrrolidindiol derivatives (CAS RNs 163439-82-5 and 90365-74-5) employ chiral resolution via recrystallization or chromatography . Post-synthesis, enantiomeric excess should be validated via chiral HPLC with polarimetric detection.
Q. How can the structural integrity of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol be confirmed?
- Methodological Answer: Use X-ray crystallography for unambiguous confirmation of stereochemistry, as demonstrated for structurally similar piperidin-4-one derivatives . Complementary techniques include / NMR to verify fluorine substitution patterns and NOESY experiments to assess spatial arrangements. Mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What stability studies are critical for this compound under experimental conditions?
- Methodological Answer: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability, particularly at the fluorinated positions. Monitor via HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L in water, adjusted with acetic acid) for optimal peak resolution . Fluorine substitution may enhance stability compared to non-fluorinated analogs, but pH-dependent decomposition should be quantified.
Advanced Research Questions
Q. How do the electronic effects of 5,5-difluoro substitution influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, altering nucleophilic attack kinetics. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity. Compare with non-fluorinated analogs using in vitro assays targeting enzyme inhibition (e.g., kinase or protease screens). Receptor-response models, as in hybrid computational/wet-lab approaches for odorant receptors, provide a framework for extrapolating structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer: Discrepancies may arise from receptor promiscuity or assay-specific conditions (e.g., buffer pH or co-solvents). Apply triangulation by replicating assays in orthogonal systems (e.g., cell-free vs. cell-based). For instance, Pharmacopeial Forum guidelines recommend validating assay robustness through inter-laboratory studies and parameter adjustments (e.g., ionic strength) . Meta-analysis of datasets, as seen in olfactory receptor studies, can identify confounding variables .
Q. How can molecular docking studies be optimized for (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol to improve target prediction accuracy?
- Methodological Answer: Use flexible docking algorithms (e.g., AutoDock Vina) with explicit solvation models to account for fluorine’s high electronegativity. Cross-validate with mutagenesis data on receptor binding pockets. For example, Saito et al. (2009) combined heterologous receptor expression with docking to map agonistic profiles . Adjust scoring functions to prioritize halogen-bonding interactions, which are critical for fluorine-mediated binding.
Data Contradiction Analysis
Q. Why might NMR and crystallography data show conflicting spatial arrangements for this compound?
- Methodological Answer: Dynamic effects in solution (NMR) vs. static crystal packing (X-ray) can lead to apparent discrepancies. Perform variable-temperature NMR to assess conformational flexibility. For crystalline samples, compare multiple crystal forms, as done for (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, where packing forces influenced dihedral angles .
Methodological Recommendations
- Experimental Design : Adopt a hybrid approach combining wet-lab synthesis with computational modeling (e.g., QSAR for fluorine effects) .
- Data Validation : Ensure reliability through multi-method characterization (e.g., NMR, MS, XRD) and external replication .
- Advanced Analytics : Use hyphenated techniques like LC-MS/MS for trace impurity profiling, leveraging Pharmacopeial buffer systems for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
